Methyl N-acetyl-3-{5-[(E)-(4-bromophenyl)diazenyl]-2-[2-(4-bromophenyl)hydrazinylidene]-2H-imidazol-4-yl}alaninate
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Overview
Description
Methyl N-acetyl-3-{5-[(E)-(4-bromophenyl)diazenyl]-2-[2-(4-bromophenyl)hydrazinylidene]-2H-imidazol-4-yl}alaninate is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and diazenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl N-acetyl-3-{5-[(E)-(4-bromophenyl)diazenyl]-2-[2-(4-bromophenyl)hydrazinylidene]-2H-imidazol-4-yl}alaninate typically involves multiple steps, including the formation of the imidazole ring, the introduction of diazenyl groups, and the acetylation of the alaninate moiety. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Methyl N-acetyl-3-{5-[(E)-(4-bromophenyl)diazenyl]-2-[2-(4-bromophenyl)hydrazinylidene]-2H-imidazol-4-yl}alaninate can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
Methyl N-acetyl-3-{5-[(E)-(4-bromophenyl)diazenyl]-2-[2-(4-bromophenyl)hydrazinylidene]-2H-imidazol-4-yl}alaninate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of Methyl N-acetyl-3-{5-[(E)-(4-bromophenyl)diazenyl]-2-[2-(4-bromophenyl)hydrazinylidene]-2H-imidazol-4-yl}alaninate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Methyl N-acetyl-3-{5-[(E)-(4-bromophenyl)diazenyl]-2-[2-(4-bromophenyl)hydrazinylidene]-2H-imidazol-4-yl}alaninate include other diazenyl and imidazole derivatives, such as:
- Methyl N-acetyl-3-{5-[(E)-(4-chlorophenyl)diazenyl]-2-[2-(4-chlorophenyl)hydrazinylidene]-2H-imidazol-4-yl}alaninate
- Methyl N-acetyl-3-{5-[(E)-(4-fluorophenyl)diazenyl]-2-[2-(4-fluorophenyl)hydrazinylidene]-2H-imidazol-4-yl}alaninate
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of bromophenyl groups, which can impart distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
39037-19-9 |
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Molecular Formula |
C21H19Br2N7O3 |
Molecular Weight |
577.2 g/mol |
IUPAC Name |
methyl 2-acetamido-3-[2,4-bis[(4-bromophenyl)diazenyl]-1H-imidazol-5-yl]propanoate |
InChI |
InChI=1S/C21H19Br2N7O3/c1-12(31)24-18(20(32)33-2)11-17-19(29-27-15-7-3-13(22)4-8-15)26-21(25-17)30-28-16-9-5-14(23)6-10-16/h3-10,18H,11H2,1-2H3,(H,24,31)(H,25,26) |
InChI Key |
AJOHJTTUNAQXBF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(CC1=C(N=C(N1)N=NC2=CC=C(C=C2)Br)N=NC3=CC=C(C=C3)Br)C(=O)OC |
Origin of Product |
United States |
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